molecular formula C12H11NO4 B1582876 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid CAS No. 35340-62-6

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No. B1582876
CAS RN: 35340-62-6
M. Wt: 233.22 g/mol
InChI Key: URWCIQUEFSJOJG-UHFFFAOYSA-N
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Description

“2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” is a chemical compound with the molecular formula C12H11NO4 . It is also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For instance, the crystal structure of a similar compound complexed to MMP-12 has been determined .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.19 and a predicted density of 1.368±0.06 g/cm3 . Its melting point is 113 °C, and its boiling point is predicted to be 345.7±25.0 °C . The compound’s flashpoint is 162.9°C, and it has a vapor pressure of 6.04E-05mmHg at 25°C . Its refractive index is 1.581 .

Scientific Research Applications

Synthesis of Integrin Antagonists

The compound has been used in the synthesis of integrin antagonists. In one study, 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester, derived from 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid and β-alanine benzyl ester p-toluenesulfonate, underwent reactions to afford corresponding amides and target compounds (Deng, Shen, & Zhong, 2003).

Electrochemical Hybridization Sensor

The compound has been employed in the development of an electrochemical hybridization sensor. A synthetic route for thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester, used as a monomer of conducting polymer sensor, has been described. The sensor demonstrated sensitivity and a detection limit for oligonucleotides (Cha et al., 2003).

Synthesis and Characterization of Triphenyltin(IV) Carboxylates

This compound was used in synthesizing triphenyltin(IV) carboxylates with isophthalic acid and benzoic acid derivatives. The synthesized complexes were characterized by various spectroscopic methods and their thermal stabilities were investigated (Liu et al., 2011).

Heparanase Inhibitors

In a study, a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids were described as inhibitors of heparanase, an endo-beta-glucuronidase. These compounds showed potent inhibitory activity and selectivity, also demonstrating anti-angiogenic effects (Courtney et al., 2004).

Synthesis of Fused Pyrimidinones, Quinolizinones, and Pyranones

Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, prepared from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate, was used to synthesize various compounds including fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

Crystal Structure Analysis

The crystal structure of dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate was studied, providing insights into its molecular configuration (Youseftabar-Miri et al., 2007).

Safety And Hazards

This compound should be handled with care to avoid direct inhalation of dust and to follow good laboratory practices . It may cause irritation to the eyes and skin, so appropriate protective measures, such as wearing protective gloves and goggles, should be taken . It should be stored in a dry, sealed container, away from fire sources and oxidizers, and should not come into contact with strong acids or bases .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-9(12(16)17)13-10(14)7-5-3-4-6-8(7)11(13)15/h3-6,9H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWCIQUEFSJOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322358
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

CAS RN

35340-62-6
Record name 35340-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Horiuchi, Y Takeda, N Haginoya… - Chemical and …, 2011 - jstage.jst.go.jp
The design, synthesis, and evaluation of novel thieno [2, 3-d] pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors are described. In continuing our …
Number of citations: 44 www.jstage.jst.go.jp
J Pieniążek - 2013 - ruj.uj.edu.pl
w j. polskim: We wstępie niniejszej pracy magisterskiej omówiono rolę fragmentu ftalimidowego jako integralną część związków o zróżnicowanej aktywności biologicznej, wśród których …
Number of citations: 0 ruj.uj.edu.pl

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